molecular formula C13H15N3O B1484569 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol CAS No. 2098079-80-0

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol

Cat. No.: B1484569
CAS No.: 2098079-80-0
M. Wt: 229.28 g/mol
InChI Key: WTAWSNNNGLVJOM-UHFFFAOYSA-N
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Description

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-7-4-8(2)12(9(3)5-7)11-6-10(14)13(17)16-15-11/h4-6H,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAWSNNNGLVJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=O)C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting PDE, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol can modulate signaling pathways that rely on cyclic nucleotides, thereby influencing various cellular processes.

Cellular Effects

The effects of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cyclic nucleotide levels through PDE inhibition, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol can affect pathways such as the cAMP-PKA signaling cascade, which plays a crucial role in regulating cell growth, differentiation, and metabolism. Additionally, this compound may impact gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotides.

Molecular Mechanism

At the molecular level, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE, this compound prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels of these signaling molecules. This inhibition can result in the activation or suppression of downstream signaling pathways, depending on the specific cellular context. Furthermore, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol may also interact with other biomolecules, such as receptors or ion channels, to exert additional effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is involved in several metabolic pathways, primarily through its interaction with enzymes such as PDE. By inhibiting PDE, this compound affects the metabolism of cyclic nucleotides, leading to changes in metabolic flux and metabolite levels. Additionally, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol within tissues may also be influenced by factors such as tissue permeability and blood flow.

Subcellular Localization

The subcellular localization of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is critical for its activity and function. This compound is often found in the cytoplasm, where it can interact with enzymes such as PDE. Additionally, 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action within the cell.

Biological Activity

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridazine derivatives known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol typically involves multi-step organic reactions, often starting from simpler pyridazine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study evaluated various synthesized pyridazine compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that several derivatives demonstrated considerable antibacterial activity, with inhibition zones measured through disk diffusion assays (Table 1) .

CompoundBacterial StrainInhibition Zone (mm)
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-olE. coli15
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-olS. aureus18
Reference (Amoxicillin)E. coli20
Reference (Amoxicillin)S. aureus22

Anti-cancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies using cancer cell lines have shown that derivatives similar to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol can inhibit cell proliferation effectively. For instance, a related compound exhibited an IC50 value of approximately 75 nM against Hep3B hepatocellular carcinoma cells . This suggests that modifications to the pyridazine core can enhance selectivity and potency against specific cancer types.

The biological activity of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is thought to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Certain pyridazine derivatives act as selective inhibitors of kinases involved in cancer progression. For example, the FGFR4 (Fibroblast Growth Factor Receptor 4) was identified as a target for related compounds, demonstrating significant selectivity over other FGFR family members .
  • Antioxidant Properties : Pyridazine compounds have been shown to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma : A study involving xenograft models demonstrated that a derivative similar to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol significantly reduced tumor growth compared to controls .

Scientific Research Applications

1.1. FGFR4 Inhibition

One of the most significant applications of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol derivatives is their role as selective inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4). Research has shown that compounds similar to this pyridazin derivative exhibit strong anti-cancer properties, particularly against hepatocellular carcinoma (HCC).

Case Study: Structure-Activity Relationship (SAR) Analysis

In a study focusing on a series of aminotrimethylpyridinol derivatives, it was found that specific substitutions on the pyridazin ring significantly influenced FGFR4 inhibitory activity. The compound demonstrated an IC50 value of 75.3 nM against FGFR4, showcasing its potential as a targeted therapy for HCC .

CompoundIC50 (nM)Selectivity over FGFR1-3
6O75.3398 - 664 fold
BLU9931NAReference

This table summarizes the inhibitory potency and selectivity of compound 6O compared to the known inhibitor BLU9931.

1.2. Anti-Cancer Activity

The anti-cancer efficacy of derivatives of this compound has been evaluated using various cancer cell lines and in vivo models. For instance, compound 6O was tested against Hep3B cells, a sensitive HCC line, and showed significant anti-proliferative effects compared to controls .

Table: Anti-Cancer Activity Evaluation

CompoundCell LineInhibition (%)Model Type
6OHep3BHighChick Chorioallantoic Membrane
BLU9931Hep3BModerateChick Chorioallantoic Membrane

This table highlights the comparative anti-cancer activity of the compound against a known standard.

Synthesis and Structural Insights

The synthesis of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol involves several steps that include cyclization reactions and functional group modifications to enhance biological activity. Advanced techniques like molecular docking studies have been employed to elucidate the binding interactions at the molecular level.

Molecular Docking Insights

Molecular docking studies reveal how structural modifications influence binding affinity to FGFR4. The presence of trimethyl groups on the phenyl ring appears to enhance selectivity by optimizing spatial interactions within the active site of the receptor .

Future Directions and Research Opportunities

The promising results from initial studies suggest several avenues for future research:

  • Optimization of Derivatives : Further modifications could enhance potency and selectivity.
  • Exploration in Other Cancer Types : Investigating efficacy against other cancer cell lines may broaden therapeutic applications.
  • In Vivo Studies : More comprehensive animal studies are needed to evaluate pharmacokinetics and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.